5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C10H9ClN2O and its molecular weight is 208.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photo-luminescent Properties and Mesomorphic Behaviour
A series of 1,3,4-oxadiazole derivatives, synthesized and characterized, displayed significant photo-luminescent properties and mesomorphic behaviour, useful in the development of new materials with potential applications in optical and electronic devices. These compounds exhibited cholesteric and nematic/smectic A mesophases, contributing to the field of liquid crystal research and offering insights into the development of novel photoluminescent materials (Han, Wang, Zhang, & Zhu, 2010).
Corrosion Inhibition
Oxadiazole derivatives have been evaluated as corrosion inhibitors, showing high efficiency in protecting mild steel in acidic environments. This application is crucial for extending the lifespan of metal components in various industrial systems (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Antibacterial Activity
Novel oxadiazole derivatives have been synthesized and demonstrated significant antibacterial activity. These findings suggest their potential application in developing new antibacterial agents, contributing to the ongoing fight against bacterial resistance (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Anticancer Activity
Research has identified certain oxadiazole compounds as novel apoptosis inducers with potential as anticancer agents. These findings are significant for the development of new therapeutic options for cancer treatment, showing activity against breast and colorectal cancer cell lines (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Electrochemical Synthesis
The electrochemical synthesis of 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives showcases a green and efficient method for preparing oxadiazole compounds, highlighting the versatility of these compounds in various applications, from materials science to pharmaceuticals (Kumar, 2012).
Properties
IUPAC Name |
5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQGYNOPINNJNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509549 | |
Record name | 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50737-31-0 | |
Record name | 5-(Chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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